

# The chemical and physical properties of Vactosertib

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## Compound of Interest

Compound Name: Vactosertib

Cat. No.: B612291

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## Vactosertib: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the chemical and physical properties, mechanism of action, and key experimental data for **Vactosertib** (also known as EW-7197 or TEW-7197), a potent and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF- $\beta$ ) type I receptor, also known as activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Vactosertib** is a synthetic organic compound with the IUPAC name 2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline.[1][4] Its chemical structure and key properties are summarized below.

Property	Value	Source
Molecular Formula	C22H18FN7	[1][4]
Molecular Weight	399.4 g/mol	[1][4]
Exact Mass	399.16077177 g/mol	[1]
CAS Number	1352608-82-2	[1][4]
IUPAC Name	2-fluoro-N-[[5-(6-methyl-2-pyridinyl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline	[1]
Synonyms	EW-7197, TEW-7197, NOV-1301	[5]
Appearance	Solid	[6]
pKa (Strongest Acidic)	10.77	[2]
pKa (Strongest Basic)	4.59	[2]
XLogP3	3.2	[1]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	5	[4]
Topological Polar Surface Area	83.8 Å <sup>2</sup>	[1]

## Solubility

Solvent	Solubility	Notes	Source
Water	< 1 mg/mL	Insoluble or slightly soluble	[6]
DMSO	60 mg/mL (150.22 mM)	Sonication is recommended	[6]
Ethanol	40 mg/mL (100.15 mM)	Sonication is recommended	[6]

## Stability

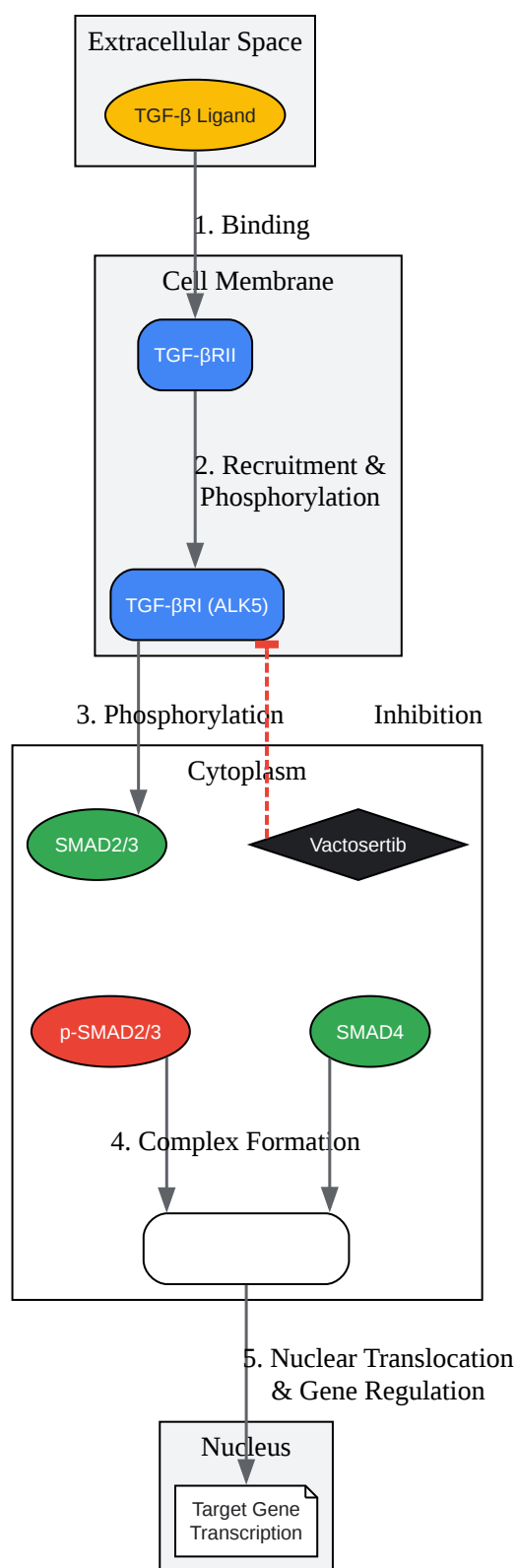
**Vactosertib** is stable for at least three years when stored as a powder at -20°C. In solvent, it can be stored at -80°C for up to one year.[6]

## Pharmacology and Mechanism of Action

**Vactosertib** is a selective inhibitor of the serine/threonine kinase activity of the TGF- $\beta$  type I receptor (ALK5) and also shows inhibitory activity against ALK4.[5][7] By inhibiting ALK5, **Vactosertib** blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their translocation to the nucleus and subsequent regulation of target gene transcription.[8] This inhibition of the TGF- $\beta$ /SMAD signaling pathway has been shown to suppress tumor growth, migration, and invasion, and to modulate the tumor microenvironment. [1][9]

## Signaling Pathway

The TGF- $\beta$  signaling pathway and the inhibitory action of **Vactosertib** are depicted in the following diagram.



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TGF-β Signaling Pathway and **Vactosertib**'s Mechanism of Action.

## Pharmacokinetics

**Vactosertib** is orally bioavailable and is rapidly absorbed.<sup>[10][11]</sup> Pharmacokinetic parameters from a first-in-human phase 1 study in patients with advanced solid tumors are summarized below.

Parameter	Value	Notes	Source
Time to Maximum Concentration (Tmax)	1.2 hours (median)	After a single dose	<sup>[10][11]</sup>
Terminal Half-life (t <sub>1/2</sub> )	3.2 hours (median)	After a single dose	<sup>[10][11]</sup>
Apparent Clearance (CL/F)	29 L/h (median)	<sup>[10][11]</sup>	
Volume of Distribution (Vd/F)	133 L (median)	<sup>[10][11]</sup>	
Accumulation Ratio	0.87 (median)	After 5 daily doses	<sup>[10][11]</sup>

## Experimental Protocols

### ALK5 Kinase Inhibition Assay

A common method to determine the inhibitory activity of **Vactosertib** on ALK5 is a kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radioisotopic assay.<sup>[7][12]</sup>

Objective: To determine the IC<sub>50</sub> value of **Vactosertib** for ALK5.

Materials:

- Recombinant active TGFβR1 (ALK5)
- Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP
- Substrate (e.g., a generic kinase substrate or a specific peptide)

- **Vactosertib** stock solution (in DMSO)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit or [ $\gamma$ -33P]-ATP)
- 384-well plates

Procedure (based on ADP-Glo™ Assay):

- Prepare serial dilutions of **Vactosertib** in the appropriate buffer. The final DMSO concentration should be kept constant across all wells and typically should not exceed 1%.
- Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
- Add the diluted **Vactosertib** or vehicle control to the wells of the 384-well plate.
- Add the ALK5 enzyme to the wells, except for the "blank" control wells.
- Initiate the kinase reaction by adding the master mix to all wells.
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to deplete unused ATP and then convert the generated ADP to ATP, which is then used to generate a luminescent signal.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each **Vactosertib** concentration and determine the IC50 value by fitting the data to a dose-response curve.

## Western Blot for Phospho-SMAD2/3

Objective: To assess the effect of **Vactosertib** on the phosphorylation of SMAD2 and SMAD3 in cells.

Materials:

- Cell line of interest (e.g., HeLa, HT1080)

- Cell culture medium and supplements
- TGF- $\beta$ 3 recombinant protein
- **Vactosertib**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in culture plates and grow to 80-90% confluency.
- Serum-starve the cells for 18-22 hours.
- Pre-treat the cells with various concentrations of **Vactosertib** or vehicle for a specified time (e.g., 1 hour).
- Stimulate the cells with TGF- $\beta$ 3 (e.g., 10 ng/mL) for 30 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

## Cell Viability Assay

Objective: To determine the effect of **Vactosertib** on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- Cell culture medium
- **Vactosertib**
- Viability assay reagent (e.g., XTT, MTT, or WST-8)
- 96-well plates
- Plate reader

Procedure (using XTT assay):

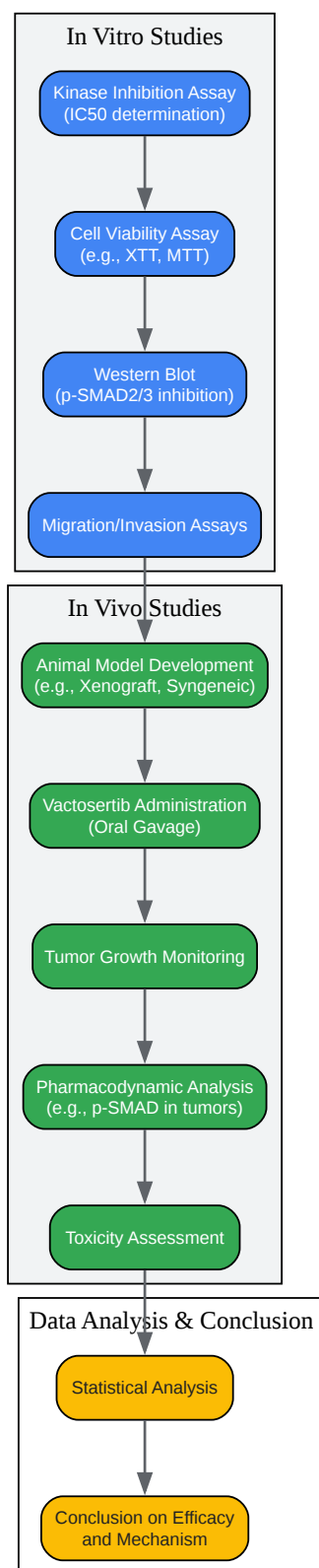
- Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.[3]
- Allow the cells to adhere overnight.



- Treat the cells with various concentrations of **Vactosertib** or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours).[\[3\]](#)
- Add the XTT reagent to each well and incubate for 3 hours at 37°C.[\[3\]](#)
- Measure the absorbance at the appropriate wavelength (e.g., 475 nm) using a plate reader.  
[\[3\]](#)
- Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.

## Experimental Workflows

The following diagram illustrates a typical preclinical experimental workflow for evaluating the efficacy of **Vactosertib**.



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A Representative Preclinical Experimental Workflow for **Vactosertib**.

## Conclusion

**Vactosertib** is a well-characterized small molecule inhibitor of the TGF- $\beta$  signaling pathway with demonstrated preclinical and clinical activity. Its chemical and physical properties, along with its pharmacokinetic profile, make it a suitable candidate for oral administration. The experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of **Vactosertib** in various disease models.

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